molecular formula C19H22N2O3S2 B610033 2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)- CAS No. 1219633-99-4

2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-

Cat. No. B610033
CAS RN: 1219633-99-4
M. Wt: 390.52
InChI Key: FFAGHPLLBXWCSF-MSOLQXFVSA-N
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Description

PF-44462786 is a Positive allosteric modulator of AMPA receptors (Ki = 85 nM). PF-44462786 Prevents ketamine-induced working memory impairments.

Scientific Research Applications

Neuroscience

PF-4778574 is a potent AMPA receptor positive allosteric modulator (PAM) that has been shown to enhance cognition in animal models . It has been used to test rapid antidepressant effects and the role of various signaling pathways in these actions in mice . This compound could potentially be used to develop new fast-acting antidepressant therapies.

Pharmacology

In pharmacological research, PF-4778574 has been evaluated for its procognitive effects in rat electrophysiological and nonhuman primate behavioral models . Its exposure-response continuum has been studied to define its therapeutic index and translatability from rodents to higher-order species .

Biochemistry

Biochemically, PF-4778574 has been involved in studies related to the modulation of glutamatergic neurotransmission. It has been hypothesized to rescue behavioral deficits exhibited by mice carrying specific mutations in genes that play a key role in glutamatergic synapses .

Medicinal Chemistry

In medicinal chemistry, PF-4778574’s role as an AMPAR potentiator has been explored for its potential to enhance AMPAR-mediated synaptic transmission, which may rescue social behavior deficits associated with certain neurodevelopmental disorders .

Clinical Research

Clinically, PF-4778574 has been part of studies aiming to understand the mechanisms underlying fast-acting antidepressants and their impact on AMPAR pathways . It has also been considered for its potential as a new fast-acting antidepressant with a promising therapeutic profile .

Molecular Biology

Molecular biology applications of PF-4778574 include its use as a potentiator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR) in rat cortical neurons . This has implications for understanding synaptic transmission and cognitive enhancement.

properties

IUPAC Name

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAGHPLLBXWCSF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219633-99-4
Record name PF-4778574
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-4778574
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-
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2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-
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2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-
Reactant of Route 4
2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-
Reactant of Route 5
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2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-
Reactant of Route 6
Reactant of Route 6
2-Propanesulfonamide, N-((3R,4S)-3-(4-(5-cyano-2-thienyl)phenyl)tetrahydro-2H-pyran-4-yl)-

Q & A

Q1: What is the mechanism of action of PF-4778574?

A: PF-4778574 acts as a positive allosteric modulator of AMPARs. [] Instead of directly activating the receptor, it binds to a distinct site and enhances the effects of glutamate, the endogenous neurotransmitter. This potentiation of AMPAR activity has been linked to various downstream effects, including enhanced synaptic plasticity and neuronal signaling. [, , ]

Q2: What is the significance of targeting AMPARs for therapeutic intervention?

A: AMPARs are key players in excitatory neurotransmission in the central nervous system, implicated in learning, memory, and cognition. Dysregulation of AMPAR function is associated with various neurological and psychiatric disorders, making them attractive targets for drug development. []

Q3: What preclinical evidence supports the potential of PF-4778574 as an antidepressant?

A: Studies in rodent models of depression have shown that PF-4778574 exhibits rapid antidepressant-like effects. [] It alleviates depression-like behaviors induced by chronic unpredictable stress, potentially through the activation of the AMPAR-mediated vesicular glutamate transporter 1 (VGLUT1)/brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT signaling pathway. [] Importantly, these effects seem to be independent of presynaptic VGLUT1 activity. []

Q4: How does PF-4778574 compare to other AMPAR modulators in terms of its safety profile?

A: Research suggests that PF-4778574 displays a favorable therapeutic index in preclinical models. [] While excessive AMPAR activation can lead to excitotoxicity, studies indicate that the compound elicits procognitive effects at concentrations significantly lower than those associated with convulsion or motor coordination disruptions. [] The unbound brain compound concentration (Cb,u) mediating various physiological effects appears consistent across species, highlighting its potential translatability. []

Q5: Has PF-4778574 shown efficacy in models of other neurological disorders?

A: Besides its potential in depression, PF-4778574 rescued specific social behavior deficits in a mouse model carrying the A350V mutation in the Iqsec2 gene. [, ] This mutation, linked to neurodevelopmental disorders, downregulates AMPARs. [] PF-4778574 successfully reversed social discrimination impairments in these mice, further supporting its therapeutic potential in conditions associated with AMPAR dysfunction. [, ]

Q6: What are the implications of the observation that PF-4778574's effects can be blocked by L-type voltage-dependent Ca2+ channel (L-VDCC) inhibitors?

A: The finding that L-VDCC inhibitors block the antidepressant-like effects of PF-4778574 suggests that L-VDCC activation might be a downstream event following AMPAR potentiation. [] This highlights the complex interplay between different signaling pathways in mediating the compound's effects and provides potential avenues for further investigation into its mechanism of action.

Q7: What is the significance of the research on projecting unbound brain drug concentrations using PF-4778574?

A: Studies utilizing PF-4778574 have advanced our understanding of predicting drug concentrations in the brain. [] Researchers demonstrated that using rat-derived single-dose neuropharmacokinetic parameters, specifically the unbound brain compound concentration-to-unbound plasma compound concentration ratio (Cb,u/Cp,u), can accurately project Cb,u in higher species like dogs and non-human primates for compounds like PF-4778574 that primarily undergo passive diffusion across the blood-brain barrier. [] This finding has significant implications for drug development, potentially facilitating more accurate estimations of brain exposure and therapeutic window in clinical settings.

Q8: How has PF-4778574 contributed to the concept of precision medicine for neurodevelopmental disorders?

A: The successful rescue of specific social behavior deficits in the A350V Iqsec2 mouse model by PF-4778574 underscores its potential for precision medicine approaches in neurodevelopmental disorders. [] By targeting the underlying molecular mechanism of AMPAR downregulation caused by this specific mutation, PF-4778574 offers a targeted therapeutic strategy for a genetically defined patient population. This exemplifies the shift towards personalized medicine, aiming to tailor treatments based on individual genetic and molecular profiles.

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